Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester
Overview
Description
1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione is an impurity of TMC114, a bis-THF-derived compound that acts as an HIV-aspartyl protease inhibitor.
Scientific Research Applications
Alkaline Hydrolysis
Research by Feinstein, Gore, and Reed (1969) explored the alkaline hydrolysis of carboxylic acid methyl esters, which could potentially relate to the hydrolysis of similar compounds like the one . They found that the hydrolysis rates of these esters in '70% dioxan' solution varied depending on the molecular structure, such as the presence of benzo-substitution, which could affect the hydrolysis of complex esters like the one you're interested in (Feinstein, Gore, & Reed, 1969).
Synthesis and Reactions of Furo[3,2-c]pyridinium Compounds
Bencková and Krutošíková (1999) studied the synthesis and reactions of furo[3,2-c]pyridinium compounds, which share structural similarities with the compound . They developed new methods for synthesizing these compounds and investigated their potential applications, including reactions with different esters (Bencková & Krutošíková, 1999).
Synthesis of Disubstituted Furo[2,3-b]pyridines
Beutner, Kuethe, and Yasuda (2009) focused on synthesizing 2,3-disubstituted furo[2,3-b]pyridines. Their work demonstrated a method to prepare these compounds with various groups at specific positions, which could be relevant for the synthesis and modification of the compound you're interested in (Beutner, Kuethe, & Yasuda, 2009).
Three-Component Synthesis Reactions
Lisovenko, Dryahlov, and Dmitriev (2016) conducted research on three-component synthesis reactions involving furo[3,2-c]pyridine derivatives. They explored methods to create complex molecules that could have applications in various fields, including materials science and pharmaceuticals (Lisovenko, Dryahlov, & Dmitriev, 2016).
Antimicrobial Activity of Furan Derivatives
Kalyaev et al. (2022) studied the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. Their research provides insights into the potential biomedical applications of furan derivatives, which may extend to the compound you are interested in (Kalyaev et al., 2022).
Cardiotonic Activity of Pyridinecarboxylic Acids
Mosti et al. (1992) investigated the synthesis and cardiotonic activity of various pyridinecarboxylic acids and their esters. This research could be relevant for understanding the biological activity of structurally similar compounds (Mosti et al., 1992).
Polymerization of Furan-based Compounds
Wilsens et al. (2015) described the synthesis of renewable cross-linked poly(ester amide)s using furan-based compounds. Their study highlights the potential of furan derivatives in developing sustainable materials (Wilsens et al., 2015).
properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNCYVHQSHFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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